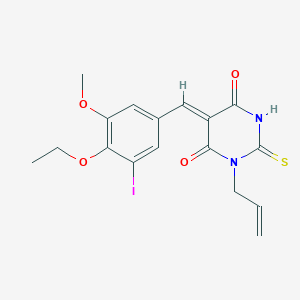
5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone, also known as DIBI, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. DIBI is a synthetic compound that was first synthesized in the early 2000s and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound may reduce the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of proinflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the blood. It has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the liver and brain. In addition, this compound has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the liver and brain.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and has a long shelf life. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals or to use in cell culture experiments. In addition, it has not been extensively studied for its toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone. One area of research could focus on its potential applications in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies could explore its potential as a cancer therapeutic. Another area of research could focus on its potential applications in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, and further studies could explore its potential as a neuroprotective agent. Finally, future studies could explore the mechanism of action of this compound in more detail, in order to better understand its therapeutic potential.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has potential applications in the field of medicine. It has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Future research could explore its potential applications in the treatment of cancer, neurodegenerative diseases, and its mechanism of action in more detail.
Synthesemethoden
The synthesis of 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone involves the reaction of 2,4-diethoxybenzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with thiosemicarbazide to form the imidazolidinone ring and the thioxo group. The final product is obtained by the condensation of the imidazolidinone ring with 2,4-diethoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C22H24N2O3S |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H24N2O3S/c1-5-26-18-10-8-16(20(13-18)27-6-2)12-19-21(25)24(22(28)23-19)17-9-7-14(3)15(4)11-17/h7-13H,5-6H2,1-4H3,(H,23,28)/b19-12- |
InChI-Schlüssel |
DEJHZMPOVLLDSZ-UNOMPAQXSA-N |
Isomerische SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC(=C(C=C3)C)C)OCC |
SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=C(C=C3)C)C)OCC |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=C(C=C3)C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[4-({[(3-isopropoxybenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300765.png)
![(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B300766.png)

![5-bromo-N-[2-(3-ethyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B300770.png)

![(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300776.png)

![1-allyl-5-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300779.png)
![4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B300781.png)
![methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B300783.png)
![ethyl {2-chloro-6-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B300784.png)
![2-[({1-[(1-allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-naphthyl}oxy)methyl]benzonitrile](/img/structure/B300785.png)
![ethyl 5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300787.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B300788.png)